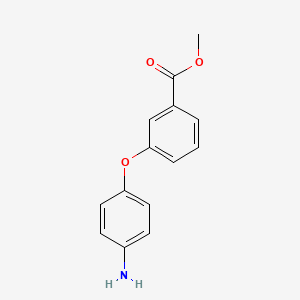
Methyl 3-(4-aminophenoxy)benzoate
Descripción general
Descripción
“Methyl 3-(4-aminophenoxy)benzoate” is a chemical compound with the molecular formula C14H13NO3 . It is a synthetic and commercially available compound that is commonly used in scientific research. The compound appears as a yellow to brown solid .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one method, the reaction of 3-aminophenol with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate or sodium hydroxide gives the compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13NO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,15H2,1H3 . The molecular weight of the compound is 243.26 g/mol .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . The compound has a molecular weight of 243.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Polymer Synthesis
Methyl 3-(4-aminophenoxy)benzoate has been utilized in the synthesis of polymers. A study demonstrated the thermal polymerization of this compound, resulting in a hyperbranched aromatic polyamide. The resulting polymers showed solubility in various solvents and were characterized by methods like IR, 1H NMR, and 13C NMR (Yang, Jikei, & Kakimoto, 1999).
Radiochemical Synthesis
In radiochemistry, this compound has been used as an intermediate. For instance, its synthesis and application in the preparation of tritiated and carbon-14 labeled compounds has been explored, contributing to the field of radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Chemical Analysis of Water
This compound has also been involved in water analysis. A method was developed using methyl benzoate extraction for determining phenol compounds in wastewater, which highlights its application in environmental chemistry (森田 & 中村, 2010).
Cancer Research
In the field of medicinal chemistry, a derivative of this compound was identified as a tubulin polymerization inhibitor, showing promise in antiproliferative activity toward human cancer cells. This underlines its potential application in cancer research and drug development (Minegishi et al., 2015).
Liquid Crystal Research
The compound has been used in the study of liquid crystals. Research has been conducted on mixtures involving derivatives of this compound to observe phase transition and molecular polarizability, which is significant for material science and engineering applications (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Organometallic Chemistry
In organometallic chemistry, this compound derivatives have been used to synthesize diorganotin(IV) complexes, showcasing its role in developing new materials with potential applications in catalysis and material science (Basu, Masharing, & Das, 2012).
Analytical Chemistry
The compound has also found use in analytical chemistry, particularly in the development of selective and colorimetric fluoride chemosensors. This indicates its application in the field of chemical sensing and environmental monitoring (Ma, Li, Zong, Men, & Xing, 2013).
Propiedades
IUPAC Name |
methyl 3-(4-aminophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCARADJAKGCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



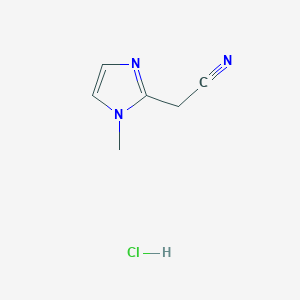

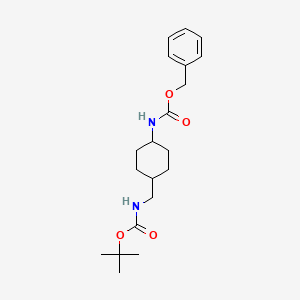
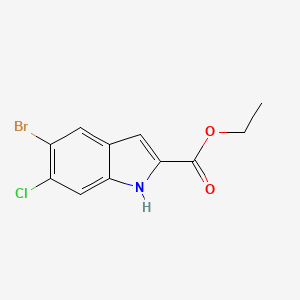
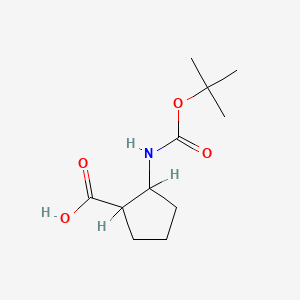

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)
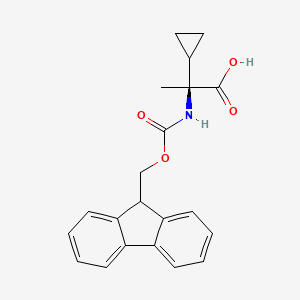
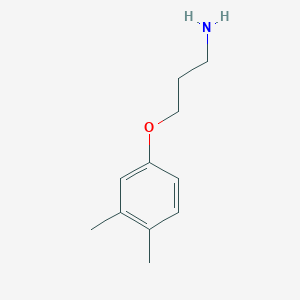

![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)

